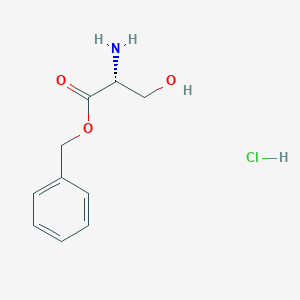

Benzyl D-serinate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472367 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151651-44-4 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl D-serinate Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Benzyl D-serinate hydrochloride. This compound is a key intermediate in the synthesis of peptides containing D-amino acids and serves as a valuable building block in medicinal chemistry and neuroscience research.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 231.68 g/mol | [1] |

| CAS Number | 151651-44-4 | [1] |

| Melting Point | 169-174 °C | [2] |

| Boiling Point | 360.4 °C at 760 mmHg | [3] |

| Appearance | White to off-white powder | [] |

| Purity (typical) | ≥ 99% (HPLC) | [2][] |

| Optical Rotation | [α]D²⁰ = +11 ± 2º (c=2 in H₂O) | [2] |

| Synonyms | D-Ser-OBzl HCl; D-b-Hydroxyalanine benzyl ester hydrochloride; (R)-Benzyl 2-amino-3-hydroxypropanoate hydrochloride | [] |

Chemical Structure

The chemical structure of this compound consists of a D-serine core where the carboxylic acid is protected as a benzyl ester, and the amino group is protonated to form a hydrochloride salt. The stereochemistry at the alpha-carbon is 'R'.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl D-serinate Hydrochloride in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is emerging as a significant compound of interest in neuroscience research and drug development due to its potential to modulate neuronal function and offer neuroprotection. As a prodrug of D-serine, its mechanism of action is intrinsically linked to the crucial role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, detailing its conversion to D-serine, the subsequent modulation of NMDA receptor activity, and the downstream signaling pathways implicated in neuronal survival and plasticity. This document summarizes key quantitative data from relevant literature, presents detailed experimental protocols for investigating its effects, and includes visualizations of the primary signaling pathways and experimental workflows.

Introduction: The Role of D-serine in Neuronal Function

D-serine is a key neuromodulator in the central nervous system, acting as the primary endogenous co-agonist at the glycine-binding site of the NMDA receptor[1][2]. The activation of NMDA receptors is a critical event in synaptic transmission, plasticity, and excitotoxicity. Unlike the principal neurotransmitter glutamate, which binds to the GluN2 subunit, D-serine binds to the GluN1 subunit, and this co-agonism is a prerequisite for receptor activation, allowing for the influx of Ca2+ ions[2]. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making the modulation of its concentration a promising therapeutic strategy.

This compound serves as a stable, cell-permeable precursor to D-serine. Its ester linkage is designed to be cleaved by intracellular esterases, leading to a localized increase in D-serine concentration within neuronal cells. This approach offers a potential advantage over direct D-serine administration by improving bioavailability and cellular uptake.

Core Mechanism of Action

The primary mechanism of action of this compound in neuronal cells can be delineated in two principal stages:

-

Intracellular Conversion to D-serine: Following administration, this compound readily crosses the cell membrane. Within the neuron, ubiquitous intracellular esterases hydrolyze the benzyl ester bond, releasing D-serine and benzyl alcohol. This enzymatic conversion effectively increases the intracellular pool of D-serine.

-

Modulation of NMDA Receptor Activity: The elevated intracellular D-serine is subsequently released into the synaptic cleft, although the precise mechanisms of release, whether through transporters or other means, are still under active investigation. In the synapse, D-serine acts as a co-agonist at the NMDA receptor. In concert with glutamate, it facilitates the opening of the receptor's ion channel, leading to an influx of Ca2+.

The consequences of this increased NMDA receptor activation are multifaceted and context-dependent, leading to either neuroprotective or excitotoxic outcomes. The specific downstream signaling cascades activated are influenced by the location of the NMDA receptors (synaptic vs. extrasynaptic) and the magnitude and duration of the calcium influx[3][4].

Signaling Pathways

The activation of synaptic NMDA receptors by D-serine, in conjunction with glutamate, predominantly initiates pro-survival and plasticity-related signaling cascades. Below is a diagrammatic representation of these key pathways.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this section outlines the key parameters that are essential for its characterization and provides a template for data presentation.

Table 1: Pharmacological and Efficacy Parameters of this compound

| Parameter | Description | Expected Outcome | Reported Value (if available) |

| EC50 of D-serine Conversion | The concentration of this compound required to produce 50% of the maximum increase in intracellular D-serine levels in neuronal cultures. | A lower EC50 indicates higher potency in prodrug conversion. | Data not publicly available. |

| Neuroprotection (e.g., against NMDA-induced excitotoxicity) | The concentration of this compound that provides a certain percentage of protection (e.g., 50% increase in cell viability) in an in vitro model of neuronal injury. | Higher neuroprotective efficacy at lower concentrations is desirable. | Data not publicly available. |

| Effect on Neuronal Survival | The percentage increase in neuronal survival in the presence of the compound under stress conditions (e.g., oxidative stress, glutamate excitotoxicity). | A significant increase in neuronal survival is indicative of a neuroprotective effect. | Data not publicly available. |

Experimental Protocols

The following protocols are adapted from established methodologies for assessing the effects of D-serine and other neuroprotective compounds on neuronal cells. These can be tailored for the specific investigation of this compound.

Primary Neuronal Culture

-

Preparation: Cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse pups.

-

Plating: Dissociated neurons are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.

-

Maintenance: Cultures are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Experiments are typically performed on mature cultures (days in vitro 10-14).

Measurement of Intracellular D-serine Levels by HPLC

This protocol is adapted from methods described for measuring endogenous D-serine[5][6][7][8][9][10].

-

Treatment: Treat primary neuronal cultures with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., 0.1 M perchloric acid).

-

Sample Preparation: Centrifuge the lysate to pellet protein. The supernatant containing amino acids is collected.

-

Derivatization: Derivatize the amino acids in the supernatant with a chiral fluorescent tag (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to allow for the separation of D- and L-serine.

-

HPLC Analysis: Separate and quantify the derivatized amino acids using a reverse-phase HPLC system with a fluorescence detector.

-

Quantification: Calculate the concentration of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.

Neuronal Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability[11][12].

-

Cell Plating: Plate primary neurons in a 96-well plate.

-

Induction of Injury: Induce neuronal injury by exposing the cells to an excitotoxic agent (e.g., 100 µM NMDA for 15 minutes) or an oxidative stressor (e.g., 100 µM H2O2 for 1 hour).

-

Treatment: Treat the cells with different concentrations of this compound before, during, or after the insult.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound represents a promising tool for the investigation of NMDA receptor function and a potential therapeutic agent for conditions associated with D-serine dysregulation. Its mechanism of action is centered on its intracellular conversion to D-serine, which in turn modulates NMDA receptor activity and engages downstream signaling pathways crucial for neuronal survival and plasticity. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this and similar D-serine prodrugs. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential in various models of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.technion.ac.il [cris.technion.ac.il]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cris.iucc.ac.il [cris.iucc.ac.il]

- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective role of vitamin D in primary neuronal cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Benzyl D-serinate Hydrochloride: A Technical Guide for Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a synthetic derivative of the endogenous neuromodulator D-serine. In basic research, it serves as a crucial tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of the application of this compound in a research setting, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

This compound functions as a prodrug, which, after administration, is believed to be hydrolyzed in vivo to release D-serine.[] D-serine is a potent and selective co-agonist at the glycine site of the NMDA receptor.[2] The benzyl ester moiety enhances the lipophilicity of D-serine, potentially facilitating its passage across the blood-brain barrier and improving its bioavailability for central nervous system research.[] Its primary utility lies in studies aimed at understanding the physiological and pathological roles of NMDA receptor activation in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3]

Mechanism of Action

The biological effects of this compound are mediated through its active metabolite, D-serine. D-serine binds to the co-agonist site on the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied.[4] Upon binding of both glutamate and a co-agonist like D-serine, the ion channel opens, allowing for the influx of Ca²⁺ into the neuron.[5] This influx of calcium triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[5]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize key quantitative parameters for its active metabolite, D-serine.

Table 1: Potency of D-serine at NMDA Receptors

| Parameter | Value | Receptor Subtype | Comments |

| EC₅₀ | 26.5 µM | NMDA Receptor in mPFC neurons | Effective concentration for 50% of maximal response in medial prefrontal cortex neurons.[6] |

Table 2: Pharmacokinetics of D-serine in Rats

| Parameter | Route of Administration | Value | Units |

| Elimination Half-life (t₁/₂) | Intravenous | 108 ± 16 | min |

| Total Clearance | Intravenous | 7.9 ± 0.9 | ml/min/kg |

| Oral Bioavailability | Oral | 94 ± 27 | % |

| Data from a pharmacokinetic study of D-serine in rats.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on NMDA receptor function.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of D-serine.

Materials:

-

D-serine

-

Benzyl alcohol (excess)

-

Hydrochloric acid (catalytic amount)

-

Non-polar solvent (e.g., diethyl ether)

-

Reflux apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Prepare a mixture of D-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid in a round-bottom flask.[8]

-

Set up the reflux apparatus and heat the mixture. The hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity.[8]

-

Allow the reaction to proceed. The carboxylate oxygen of D-serine performs a nucleophilic attack on the activated benzyl alcohol, forming a tetrahedral intermediate, followed by the elimination of water to yield the D-serine benzyl ester.[8]

-

Upon completion of the reaction, cool the mixture to allow the crystalline product, this compound, to precipitate.[8]

-

Collect the crystalline product by filtration.[8]

-

Wash the product with a non-polar solvent, such as diethyl ether, to remove any unreacted benzyl alcohol.[8]

-

Dry the final product under vacuum.[8]

Protocol 2: Preparation of Acute Brain Slices for Electrophysiology

This protocol outlines the procedure for obtaining viable brain slices for electrophysiological recordings.[9][10][11][12][13]

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia

-

Dissection tools (scissors, forceps)

-

Vibratome

-

Ice-cold cutting solution (e.g., NMDG-based aCSF)

-

Artificial cerebrospinal fluid (aCSF) for recovery and recording

-

Carbogen gas (95% O₂, 5% CO₂)

-

Recovery chamber

-

Incubation chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-saturated cutting solution.

-

Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 250-350 µm).

-

Transfer the slices to a recovery chamber containing aCSF at a slightly elevated temperature (e.g., 32-34°C) for a brief recovery period (e.g., 10-15 minutes).

-

Transfer the slices to an incubation chamber containing aCSF at room temperature and continuously bubble with carbogen. Allow the slices to equilibrate for at least 1 hour before recording.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol details the method for recording NMDA receptor-mediated currents from neurons in acute brain slices.[14][15][16][17]

Materials:

-

Prepared acute brain slices

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Intracellular solution (e.g., Cesium-based)

-

Extracellular recording aCSF

-

Agonists (NMDA, Glutamate) and antagonists (e.g., APV, CNQX)

-

This compound or D-serine solution

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with recording aCSF.

-

Identify a target neuron for recording.

-

Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the appropriate intracellular solution.

-

Approach the neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

-

To isolate NMDA receptor currents, pharmacologically block AMPA receptors (e.g., with CNQX) and GABAₐ receptors (e.g., with picrotoxin).[16]

-

Apply glutamate or NMDA to evoke NMDA receptor-mediated currents.

-

To study the effect of this compound, apply it to the bath and observe the modulation of the evoked NMDA receptor currents. This will demonstrate its function as a D-serine prodrug and subsequent co-agonist activity at the NMDA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of this compound in basic research.

References

- 2. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 10. precisionary.com [precisionary.com]

- 11. Obtaining Acute Brain Slices [en.bio-protocol.org]

- 12. digitalcommons.providence.org [digitalcommons.providence.org]

- 13. protocols.io [protocols.io]

- 14. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzyl D-serinate Hydrochloride

For researchers, scientists, and professionals in drug development, Benzyl D-serinate hydrochloride is a valuable chiral building block. Its protected carboxyl group and free amino and hydroxyl functionalities make it a versatile intermediate in the synthesis of a variety of complex molecules, including peptides and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three distinct pathways: direct acidic esterification, a protecting group strategy, and an acyl chloride-mediated route. The choice of method often depends on factors such as desired yield, purity requirements, and the scale of the synthesis.

Direct Acidic Esterification

This is the most straightforward approach, involving the direct reaction of D-serine with benzyl alcohol in the presence of an acid catalyst. The acid serves to both protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol, and to form the final hydrochloride salt.

Starting Materials:

-

D-serine

-

Benzyl alcohol

-

Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)

-

Solvent (e.g., cyclohexane for azeotropic water removal)

The reaction typically proceeds under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the ester product.[1] When using p-toluenesulfonic acid, an azeotropic solvent like cyclohexane is employed with a Dean-Stark apparatus to effectively remove the water formed during the reaction.[2][3]

Protecting Group Strategy

This multi-step approach involves the initial protection of the amino group of D-serine, typically with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions at the amino group during the subsequent esterification step. Following the formation of the benzyl ester, the protecting group is removed to yield the desired product.

Starting Materials:

-

D-serine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Base (e.g., sodium hydroxide)

-

Benzyl bromide or benzyl alcohol with a coupling agent

-

Acid for deprotection (e.g., methanolic HCl or trifluoroacetic acid)

The reaction of the cesium salt of Boc-L-serine with benzyl bromide has been reported to produce the corresponding benzyl ester in excellent yield.[4] Deprotection is typically achieved under acidic conditions.

Acyl Chloride-Mediated Esterification

For instances where direct esterification may be inefficient, D-serine can first be converted to its more reactive acyl chloride derivative. This intermediate readily reacts with benzyl alcohol to form the ester.

Starting Materials:

-

D-serine

-

Thionyl chloride (SOCl₂)

-

Benzyl alcohol

-

Anhydrous solvent (e.g., dichloromethane)

-

Hydrogen chloride gas

This method involves the treatment of L-serine with thionyl chloride to form the serine acyl chloride, which is then reacted with benzyl alcohol.[1] The final product is precipitated as the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis pathways for benzyl serinate hydrochloride and related derivatives. It is important to note that yields and reaction conditions can vary based on the specific substrate (D- or L-enantiomer) and the scale of the reaction.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Esterification (HCl) | L-Serine, Benzyl alcohol | Hydrochloric acid | - | 80-100 (Reflux) | 12-24 | Not specified | [1] |

| Direct Esterification (p-TsOH) | D- or L-Amino Acid, Benzyl alcohol | p-Toluenesulfonic acid | Cyclohexane | Reflux | 4 | 92 (for L-Alanine derivative) | [3] |

| Protecting Group Strategy (Boc) | tBoc-L-serine cesium salt, Benzyl bromide | - | Dimethylformamide | Not specified | Not specified | Excellent | [4] |

| Acyl Chloride-Mediation | L-Serine, Benzyl alcohol | Thionyl chloride | Dichloromethane | Not specified | Not specified | Not specified | [1] |

| Enzymatic Esterification | L-Serine, Benzyl alcohol | Candida antarctica lipase B | tert-Butyl alcohol | 40 | 48 | 65-70 | [1] |

Experimental Protocols

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid benzyl esters.[3]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-serine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for 4 hours.

-

Product Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate (80 mL) to precipitate the product.

-

Purification: Stir the suspension for 1 hour. Collect the precipitate by filtration and wash with diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid.

-

Drying: Dry the solid product under vacuum to obtain Benzyl D-serinate p-toluenesulfonate.

-

Salt Conversion (if necessary): The p-toluenesulfonate salt can be converted to the hydrochloride salt by dissolving it in a suitable solvent and bubbling dry hydrogen chloride gas through the solution, or by an ion-exchange method.

Protocol 2: Protecting Group Strategy

This protocol is a composite based on procedures for Boc-protection and subsequent esterification.

-

Boc-Protection of D-serine:

-

Dissolve D-serine (1 equivalent) and sodium hydroxide (1.2 equivalents) in water.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, wash the aqueous layer with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer with cold 3N HCl to a pH of 3-4.

-

Extract the N-Boc-D-serine with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield N-Boc-D-serine.

-

-

Esterification:

-

Prepare the cesium salt of N-Boc-D-serine by reacting it with cesium carbonate.

-

Dissolve the N-Boc-D-serine cesium salt in anhydrous dimethylformamide (DMF).

-

Add benzyl bromide (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by partitioning between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give N-Boc-Benzyl D-serinate.

-

-

Deprotection:

-

Dissolve the N-Boc-Benzyl D-serinate in methanolic HCl.

-

Stir the solution at room temperature. The deprotection is typically complete within a few hours.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be recrystallized from a suitable solvent system like ethanol/diethyl ether.

-

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Direct Acidic Esterification Workflow.

Caption: Protecting Group Strategy Workflow.

Caption: Acyl Chloride-Mediated Synthesis Workflow.

References

Physical and chemical characteristics of Benzyl D-serinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a protected form of D-serine, an important D-amino acid with significant roles in the central nervous system. As a key building block in synthetic chemistry and a valuable tool in neuroscience research, a thorough understanding of its physical and chemical properties is essential for its effective application. This technical guide provides an in-depth overview of the characteristics, experimental protocols, and applications of this compound.

Chemical and Physical Characteristics

This compound is a white to off-white powder. It is a chiral molecule, and its stereochemistry plays a crucial role in its biological and chemical applications. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-serine, allowing for selective reactions at the amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 169-174 °C | [2][3] |

| Boiling Point | 360.4 °C at 760 mmHg | [3] |

| Optical Rotation | [α]D²⁰ = +11 ± 2º (c=2 in H₂O) | [2] |

| Purity | ≥ 99% (HPLC) | [2][3] |

| Storage | Store at 2-8 °C | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [4][5] |

| Methanol | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

Spectral Data

Table 3: ¹H NMR Spectral Data of this compound

Solvent: Deuterated Water (D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4 | Multiplet | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | Benzyl protons (CH₂) |

| ~4.3 | Triplet | α-proton (CH) |

| ~4.0 | Doublet of Doublets | β-protons (CH₂) |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 4: ¹³C NMR Spectral Data of this compound

Solvent: Deuterated Water (D₂O)

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~170 | Carbonyl carbon (C=O) | | ~135 | Aromatic C1 (quaternary) | | ~129-128 | Aromatic CH carbons | | ~68 | Benzyl CH₂ carbon | | ~58 | β-carbon (CH₂) | | ~55 | α-carbon (CH) |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 5: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3100-3000 | N-H stretch (primary amine salt) |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1495 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct Fischer esterification of D-serine with benzyl alcohol in the presence of an acid catalyst, typically hydrochloric acid.

Methodology:

-

Reaction Setup: D-serine is suspended in an excess of benzyl alcohol.

-

Catalysis: Gaseous hydrogen chloride is bubbled through the mixture, or concentrated hydrochloric acid is added as a catalyst.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification.

-

Crystallization: Upon cooling, the product, this compound, crystallizes out of the solution.

-

Isolation: The crystalline product is collected by filtration.

-

Purification: The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove excess benzyl alcohol and other impurities.

-

Drying: The purified product is dried under vacuum to yield the final white to off-white powder.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using reverse-phase HPLC.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Standard and Sample Preparation: A standard solution of known concentration and a solution of the sample to be analyzed are prepared by dissolving the compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: Isocratic or gradient elution can be employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm) is used.

-

-

Injection and Analysis: A defined volume of the sample and standard solutions are injected into the HPLC system.

-

Data Processing: The retention time and peak area of the analyte are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Applications in Research and Development

This compound is a versatile compound with several key applications:

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides containing D-serine. The benzyl ester group protects the carboxylic acid, while the amino group is available for peptide bond formation. D-amino acid-containing peptides are of interest due to their increased resistance to enzymatic degradation.[]

-

Neuroscience Research: As a stable precursor to D-serine, it is used in neuroscience to study the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][7] This research is relevant to understanding synaptic plasticity, learning, and memory, and for investigating potential therapeutic strategies for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[3]

-

Prodrug Design: this compound can act as a prodrug, which upon administration, can be hydrolyzed in vivo to release D-serine. This approach can improve the bioavailability and delivery of D-serine to the central nervous system.[]

-

Chiral Synthesis: Due to its well-defined stereochemistry, it is used as a model compound in the development and evaluation of chiral separation techniques and stereoselective synthetic methods.[]

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry and neuroscience. Its well-defined physical and chemical properties, coupled with its utility as a synthetic intermediate and a research tool, make it a valuable asset in the development of novel therapeutics and in advancing our understanding of fundamental biological processes. This guide provides a comprehensive overview to support its effective use in a laboratory and research setting.

References

An In-depth Technical Guide to Benzyl D-serinate Hydrochloride: A Key Serine Derivative in Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is a pivotal serine derivative with significant applications across biochemistry, neuroscience, and pharmaceutical development. As a protected form of D-serine, it serves as a valuable tool for studying the physiological roles of this crucial neuromodulator. Its function as a prodrug for D-serine allows for enhanced bioavailability, making it a key compound in the investigation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission and the development of therapeutics for neurological and psychiatric disorders. Furthermore, its utility extends to synthetic chemistry, where it acts as a versatile building block in peptide synthesis. This technical guide provides a comprehensive overview of the biochemical roles, experimental applications, and synthetic methodologies related to this compound, offering a valuable resource for researchers in the field.

Introduction: The Significance of D-Serine and its Derivatives

D-serine is an endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Its synthesis from L-serine is catalyzed by the enzyme serine racemase.[1][2] The modulation of D-serine levels in the brain is a critical area of research for understanding and potentially treating a range of neurological conditions, including schizophrenia and Alzheimer's disease.[3]

This compound serves as a chemically protected and more bioavailable precursor to D-serine. The benzyl ester group masks the carboxyl functionality, which can be cleaved in vivo to release the active D-serine molecule.[] This prodrug strategy is instrumental for both in vitro and in vivo studies aimed at elucidating the complex signaling pathways involving D-serine.[]

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound and its active metabolite, D-serine, is presented below.

| Property | This compound | D-serine | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | C₃H₇NO₃ | [][5] |

| Molecular Weight | 231.68 g/mol | 105.09 g/mol | [][5] |

| CAS Number | 151651-44-4 | 312-84-5 | [5] |

| Melting Point | 169-174 °C | 228 °C (decomposes) | [] |

| Boiling Point | 360.4°C at 760 mmHg | Not applicable | [5] |

| Purity (typical) | ≥ 99% (HPLC) | ≥ 98% | [3] |

| Optical Rotation | [a]D20 = +11 ± 2º (c=2 in H₂O) | [a]D25 = +15.5º (c=5 in 5M HCl) | [3] |

| NMDA Receptor Binding | Prodrug, releases D-serine | Co-agonist at the glycine site | [1][6] |

| Apparent Affinity (Km) of D-serine deaminase for D-serine | Not applicable | 0.1 mM | [7] |

Role in D-Serine Signaling Pathway

This compound delivers D-serine, which is a crucial modulator of the glutamatergic system, specifically through its interaction with the NMDA receptor. The signaling pathway is a complex interplay between neurons and glial cells.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its applications are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via esterification of D-serine.

Materials:

-

D-serine

-

Benzyl alcohol (anhydrous)

-

Hydrogen chloride (gas)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Ice bath

Procedure:

-

Suspend D-serine in a suitable excess of anhydrous benzyl alcohol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring until saturation is achieved.

-

Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

-

If precipitation is slow, anhydrous diethyl ether can be added to facilitate the process.

-

Collect the crystalline product by vacuum filtration and wash with cold anhydrous diethyl ether to remove excess benzyl alcohol.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Hydrolysis and D-Serine Release Assay

This protocol outlines a method to measure the release of D-serine from this compound, for instance, in the presence of esterases.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Porcine liver esterase (or other relevant enzyme)

-

HPLC system with a chiral column or pre-column derivatization capability

-

Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) for HPLC analysis[8]

-

Quenching solution (e.g., perchloric acid)

-

Thermostatic water bath

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare the esterase solution in PBS to the desired concentration.

-

In a series of microcentrifuge tubes, pre-warm the this compound solution to 37°C.

-

Initiate the reaction by adding the esterase solution to each tube. Include a control with no enzyme.

-

Incubate the reactions at 37°C. At various time points, stop the reaction in designated tubes by adding a quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

Derivatize the samples (if required by the HPLC method) to enable detection and chiral separation of D-serine.[8]

-

Inject the samples into the HPLC system and quantify the amount of D-serine released over time.

-

Calculate the rate of hydrolysis from the time-course data.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of D-serine (released from this compound) with the NMDA receptor.

Materials:

-

Rat cortical membranes (or other tissue preparation expressing NMDA receptors)

-

[³H]CGP 39653 (or another suitable radioligand for the NMDA receptor agonist site)[9][10][11]

-

This compound (or D-serine) as the competitor

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound (or D-serine) in the assay buffer.

-

In assay tubes, combine the rat cortical membranes, a fixed concentration of [³H]CGP 39653, and varying concentrations of the competitor.

-

Define non-specific binding using a high concentration of a known NMDA receptor agonist (e.g., L-glutamate).

-

Incubate the tubes at a controlled temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Solid-Phase Peptide Synthesis (SPPS) using a D-Serine Derivative

This protocol provides a general workflow for incorporating D-serine into a peptide chain using a protected D-serine derivative suitable for Fmoc-based SPPS. While this compound is used for carboxyl protection, in standard Fmoc SPPS, the carboxyl group is anchored to the resin, and the side chain is protected (e.g., with a t-butyl group) and the N-terminus is protected with Fmoc. This protocol describes the use of Fmoc-D-Ser(tBu)-OH as an example.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

-

Fmoc-D-Ser(tBu)-OH

-

Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

-

Coupling: Activate Fmoc-D-Ser(tBu)-OH with coupling reagents and a base in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups (including the t-butyl group from D-serine) by treating with a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

This compound is an invaluable tool in the study of D-serine biochemistry and its role in the central nervous system. Its utility as a prodrug facilitates the investigation of NMDA receptor function and holds promise for the development of novel therapeutics for a variety of neurological disorders. Furthermore, its application as a protected amino acid derivative in synthetic chemistry underscores its versatility. This technical guide provides a foundational understanding of this compound, offering detailed protocols and insights to aid researchers and drug development professionals in their scientific endeavors. The continued exploration of this and similar D-serine derivatives will undoubtedly lead to further advancements in our understanding of brain function and the treatment of its associated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 10. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Serine Benzyl Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine, a pivotal amino acid in a myriad of physiological processes, presents unique challenges in synthetic chemistry due to the reactivity of its hydroxyl and carboxyl groups. The strategic use of protecting groups is therefore essential, particularly in the intricate process of peptide synthesis. Among these, benzyl ester derivatives of serine have emerged as indispensable tools. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of serine benzyl ester derivatives, with a particular focus on their significance in drug development and biochemical research. Detailed experimental protocols, comparative data, and visualization of key pathways are presented to offer a comprehensive resource for researchers in the field.

A Historical Perspective: The Genesis of Protecting Group Chemistry

The concept of temporarily masking a functional group to direct the course of a chemical reaction is a cornerstone of modern organic synthesis. The field of peptide synthesis, in particular, owes its progress to the development of robust protecting group strategies. A seminal moment in this area was the introduction of the benzyloxycarbonyl (Cbz or Z) group for the protection of amines by Max Bergmann and Leonidas Zervas in 1932.[1] This innovation laid the groundwork for controlled, stepwise peptide synthesis.

Following this, the application of benzyl groups for the protection of carboxylic acids through esterification became a logical and widely adopted extension of this strategy.[1] The benzyl ester provides durable protection under a variety of reaction conditions and can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis, which preserves many other protecting groups used in peptide synthesis.[1] This orthogonality is a fundamental principle of contemporary synthetic peptide chemistry.[1] While a singular "discovery" paper for serine benzyl ester is not readily identifiable, its use evolved as a natural progression in the application of benzyl protection in the synthesis of serine-containing peptides.[1]

Key Milestones in Protecting Group Chemistry Relevant to Peptide Synthesis:

| Year | Milestone | Key Contributors | Significance |

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) group for amine protection. | Max Bergmann and Leonidas Zervas | Enabled controlled, stepwise addition of amino acids, laying the foundation for modern peptide synthesis.[1] |

| 1963 | Development of solid-phase peptide synthesis (SPPS). | R.B. Merrifield | Revolutionized peptide synthesis by immobilizing the growing peptide chain to a solid support, simplifying purification.[2] |

| 1970 | Introduction of the base-labile Fmoc protecting group. | Louis A. Carpino and Grace Y. Han | Provided an alternative to the acid-labile Boc group, expanding the repertoire of orthogonal protection schemes.[2] |

| 1977 | Development of the concept of orthogonal protection. | G. Barany and R.B. Merrifield | Formalized the strategy of using multiple protecting groups that can be removed under distinct conditions, allowing for complex peptide modifications.[2] |

| 1978 | Development of the Fmoc/tBu strategy utilizing Wang resin. | J. Meienhofer and coworkers | Established one of the most widely used orthogonal protection schemes in modern SPPS.[2] |

Core Serine Benzyl Ester Derivatives in Synthetic Chemistry

Two primary forms of serine benzyl ester derivatives are central to synthetic applications:

-

L-Serine Benzyl Ester (H-Ser-OBzl): In this derivative, the carboxyl group of serine is protected as a benzyl ester. It is commonly used in solution-phase peptide synthesis and for the initial anchoring of serine to certain solid supports.[1]

-

O-Benzyl-L-serine (H-Ser(Bzl)-OH): Here, the hydroxyl group of the serine side chain is protected as a benzyl ether. This prevents unwanted side reactions of the hydroxyl group during peptide coupling and is crucial for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[1]

Synthesis of Serine Benzyl Ester Derivatives: Protocols and Comparative Data

The synthesis of serine benzyl ester derivatives can be accomplished through several methods. The choice of method often depends on whether the carboxyl or hydroxyl group is to be protected and the scale of the synthesis.

Synthesis of L-Serine Benzyl Ester

The most common method for synthesizing L-serine benzyl ester is through Fischer esterification, where L-serine is reacted with benzyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using p-Toluenesulfonic Acid

-

Reaction: A mixture of an amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to remove the water formed during the reaction.[3]

-

Work-up: The reaction mixture is cooled to room temperature, and ethyl acetate (80 mL) is added. After stirring for 1 hour, the precipitated product (the p-toluenesulfonate salt) is collected by filtration and dried.[3]

Experimental Protocol: Direct Esterification using Hydrochloric Acid

-

Reaction: A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared. The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[1]

-

Mechanism: The hydrochloric acid protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity. The carboxylate oxygen of L-serine then performs a nucleophilic attack on the activated benzyl alcohol. Water is eliminated, yielding the L-serine benzyl ester.[1]

-

Work-up: Upon cooling, the product precipitates as the hydrochloride salt. The crystalline product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove excess benzyl alcohol, and dried under vacuum.[1]

Synthesis of O-Benzyl-L-serine

The synthesis of O-benzyl-L-serine requires a multi-step process involving the protection of the amino and carboxyl groups, benzylation of the hydroxyl group, and subsequent deprotection.

Experimental Protocol: Synthesis of O-Benzyl-L-serine via N-protection

-

N-protection of L-serine: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL) at 0°C, di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added. The mixture is warmed to room temperature and stirred for 24 hours. After evaporation of 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL). The aqueous layer is then acidified with 1M H2SO4 to a pH of 2-3 and extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. (Yield: 9.6 g, 94%).[4]

-

Benzylation of the hydroxyl group: To a solution of the obtained N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere. Benzyl bromide is then added, and the reaction is stirred for 5 hours at room temperature.[4]

-

Deprotection of the amino group: The N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and TFA (5 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvents are removed under reduced pressure, and the resulting residue is purified by decantation using Et2O to remove residual TFA, yielding O-benzyl-L-serine. (Yield: 4.7 g, 97%).[4]

Deprotection of Benzyl Esters and Ethers

A key advantage of using benzyl protecting groups is their facile removal by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

-

Procedure: An in situ prepared Pd0/C catalyst is generated from palladium acetate (Pd(OAc)2) and charcoal in methanol under mild conditions (25°C, 1 atm H2). This method achieves high yields (up to 99%) with low palladium loadings (0.025–0.05 mol%) and minimal contamination of the product with palladium residues.[5]

-

Alternative: Transfer hydrogenation using palladium on carbon and a hydrogen donor like formic acid or 1,4-cyclohexadiene provides a rapid and simple method for the removal of O-benzyl groups.[6]

Logical Workflow for O-Benzyl-L-serine Synthesis

Caption: Synthesis workflow for O-Benzyl-L-serine.

Physicochemical and Quantitative Data

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Reference |

| L-Serine Benzyl Ester Hydrochloride | C10H14ClNO3 | 231.68 | ~175 (decomposes) | -12° (c=4 in water) | [7][8] |

| O-Benzyl-L-serine | C10H13NO3 | 195.22 | ~227 (decomposes) | +21±2° (c=2% in acetic acid:water (4:1) + 1 Eq HCl) | |

| Fmoc-L-serine benzyl ester | C25H23NO5 | 417.5 | 92 - 102 | -12 ± 2° (c=1 in DMF) | [9] |

| Fmoc-O-benzyl-L-serine | C25H23NO5 | 417.5 | 140 - 150 | +24 ± 2° (c=1 in Ethyl acetate) | [10] |

| Synthesis Method | Product | Catalyst/Reagent | Reaction Time | Yield | Reference |

| Fischer Esterification | L-Serine Benzyl Ester Benzenesulfonate | Benzenesulfonic acid | 5 hours | >85% | [11] |

| Direct Esterification | L-Serine Benzyl Ester Hydrochloride | Hydrochloric acid | 12-24 hours | Not specified | [1] |

| Enzymatic Esterification | L-Serine Benzyl Ester | Candida antarctica lipase B | 48 hours | 65-70% | [7] |

| Multi-step Synthesis | O-Benzyl-L-serine | Boc2O, NaH, BnBr, TFA | ~31 hours | ~91% (overall) | [4] |

Applications in Drug Development and Research

Serine benzyl ester derivatives are fundamental in the development of a wide array of therapeutics and research tools.

Peptide Synthesis

This remains the most prominent application. O-Benzyl-L-serine is essential for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS), preventing side-chain modifications.[1] L-Serine benzyl ester protects the C-terminus during solution-phase synthesis.[1]

Neuroscience Research: The Role of D-Serine at the NMDA Receptor

D-serine, an isomer of L-serine, is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.[12] D-Serine benzyl ester hydrochloride is utilized as a tool to study neurotransmitter systems and is being explored for its potential in developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease by modulating NMDA receptor activity.[1]

Signaling Pathway of D-Serine at the Glutamatergic Synapse

Caption: D-Serine signaling at the glutamatergic synapse.

Enzyme Inhibition

Serine benzyl ester derivatives have been instrumental in the synthesis of various enzyme inhibitors. For instance, they have been used as starting materials in the development of inhibitors for HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.[13][14][15] The design of these inhibitors often involves creating peptide-like molecules that mimic the natural substrates of the protease, and serine derivatives can be incorporated to interact with the active site of the enzyme.

Conclusion

From their conceptual origins in the pioneering work on protecting group chemistry, serine benzyl ester derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their foundational role in enabling the controlled synthesis of peptides has had a profound impact on drug discovery and development, facilitating the creation of complex therapeutic peptides. Furthermore, their utility extends into neuroscience research and the design of enzyme inhibitors, highlighting their versatility and continued importance in the scientific community. This guide has provided a comprehensive overview of their history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 8. L-serine benzyl ester hcl [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 12. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Benzyl D-serinate Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is a pivotal chiral building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a protected carboxylic acid and a free primary amine and hydroxyl group, make it an exceptionally versatile intermediate for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutics, including NMDA receptor modulators.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 169-174 °C |

| Boiling Point | 360.4°C at 760 mmHg |

| Solubility | Soluble in water |

| Storage Temperature | 2-8 °C |

| Spectroscopic Data | Identifier |

| CAS Number | 151651-44-4 |

| InChI Key | MGZWCDQAKCHOBX-SBSPUUFOSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CO)N.Cl |

Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical first step for its application in stereoselective synthesis. A common and efficient method involves the direct esterification of D-serine with benzyl alcohol using an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of Benzyl L-serinate hydrochloride, and a similar procedure can be applied for the D-enantiomer.[1]

Materials:

-

L-serine (or D-serine)

-

Benzyl alcohol (excess)

-

Hydrochloric acid (catalytic amount)

-

Diethyl ether

Procedure:

-

A mixture of serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared.[1]

-

The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[1]

-

During the reaction, the hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity. The carboxylate oxygen of serine then performs a nucleophilic attack on the activated benzyl alcohol.[1]

-

After completion, the reaction mixture is cooled.

-

The crystalline product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove excess benzyl alcohol, and dried under vacuum.[1]

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in peptide synthesis and the development of neurologically active compounds.[2] Its utility stems from the orthogonal protection strategy it enables: the benzyl ester protects the carboxylic acid, while the amine group is available for coupling reactions.

N-Terminal Protection

Prior to peptide coupling, the N-terminal amine of this compound must be protected to prevent self-polymerization. Common protecting groups include Boc, Cbz, and Fmoc.

This protocol is adapted from a standard procedure for the Boc-protection of amino acid esters.[3]

Materials:

-

This compound (1.0 eq)

-

Dioxane

-

Water

-

1N Sodium hydroxide solution (approx. 2.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

Procedure:

-

In a round-bottom flask, dissolve this compound in a 2:1 mixture of dioxane and water.[3]

-

Add 1N sodium hydroxide solution and cool the solution to 5°C in an ice bath with magnetic stirring.[3]

-

Add di-tert-butyl dicarbonate dissolved in a small amount of dioxane via an addition funnel.[3]

-

Stir the two-phase mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.[3]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected product.

References

An In-depth Technical Guide to the Stability and Solubility of Benzyl D-serinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and solubility characteristics of Benzyl D-serinate hydrochloride. Due to a lack of extensive publicly available data for this specific molecule, this document outlines expected properties based on its chemical structure and data from related compounds, alongside standardized methodologies for its empirical evaluation.

Physicochemical Properties

This compound is a derivative of the amino acid D-serine, presenting as a white to off-white powder.[][2] It is utilized in peptide synthesis and neuroscience research.[][2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄ClNO₃ | [3] |

| Molecular Weight | 231.68 g/mol | [4] |

| Appearance | White to off-white powder | [][2] |

| Melting Point | 169-174 °C | [][2] |

| Purity (typical) | ≥ 99% (HPLC) | [][2] |

| Storage Conditions | 2-8 °C | [] |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions.[2] However, as an ester and an amino acid derivative, it is susceptible to degradation under certain environmental stresses. The primary degradation pathway is likely hydrolysis of the benzyl ester bond.

Expected Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Key stress conditions to evaluate include hydrolysis, oxidation, photolysis, and thermal stress.

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would yield D-serine and benzyl alcohol. The hydrochloride salt form provides some stability in acidic conditions, but the compound is expected to be less stable at neutral to high pH.

-

Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, stress testing with oxidizing agents is necessary to confirm its stability.

-

Photostability: The presence of the benzene ring suggests potential sensitivity to UV light, which could lead to photodegradation.

-

Thermal Stress: Elevated temperatures can accelerate hydrolysis and other potential degradation reactions.

Below is a diagram illustrating the logical relationship of potential degradation pathways.

Representative Stability Data (Hypothetical)

The following table presents a hypothetical summary of stability data from a forced degradation study. Note: These values are for illustrative purposes and are not based on experimental data for this compound.

| Stress Condition | Parameters | Time (hours) | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | < 5% | D-Serine, Benzyl Alcohol |

| Base Hydrolysis | 0.1 M NaOH, 25°C | 8 | ~15% | D-Serine, Benzyl Alcohol |

| Oxidation | 3% H₂O₂, 25°C | 24 | < 2% | Not Identified |

| Photostability | ICH Q1B Option II | 24 | < 3% | Not Identified |

| Thermal | 80°C, dry heat | 48 | ~5% | D-Serine |

Solubility Profile

The hydrochloride salt form of Benzyl D-serinate is expected to enhance its solubility in aqueous and polar protic solvents. The L-isomer is described as being readily soluble in water.[4] A comprehensive solubility profile should be established across a range of solvents relevant to pharmaceutical development.

Expected Solubility

-

Aqueous Solubility: Expected to be high, particularly in acidic to neutral pH ranges, due to the presence of the hydrochloride salt and the polar hydroxyl and amino groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to favorable hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected.

Representative Solubility Data (Hypothetical)

The following table provides a hypothetical solubility profile. Note: These values are for illustrative purposes and are not based on experimental data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water (pH 4.5) | 25 | > 100 | Very Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Ethanol | 25 | 50 - 100 | Freely Soluble |

| Dichloromethane | 25 | 10 - 30 | Soluble |

| Acetone | 25 | 1 - 10 | Sparingly Soluble |

| Toluene | 25 | < 0.1 | Practically Insoluble |

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately determining the stability and solubility of this compound.

Stability Indicating Method Development and Forced Degradation

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed to separate the parent compound from any potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Expose the solid drug substance to dry heat at 80°C.

-

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity. An LC-MS compatible method is beneficial for the identification of unknown degradation products.

-

Evaluation: Calculate the percentage of degradation and perform a mass balance assessment.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, buffers of different pH, methanol, ethanol, etc.). The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Conclusion

This compound is a stable crystalline solid with expected good solubility in aqueous and polar solvents. While this guide provides a framework for understanding and evaluating its stability and solubility, it is imperative for researchers and drug developers to conduct specific experimental studies to obtain quantitative data. The protocols and workflows outlined herein represent standard industry practices for generating the reliable data necessary for regulatory submissions and to ensure product quality and performance.

References

The Strategic Application of Benzyl D-serinate Hydrochloride in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise assembly of peptides is paramount. The chirality and functionality of each amino acid residue can dramatically influence the biological activity and stability of the final molecule. This technical guide delves into the critical role of Benzyl D-serinate hydrochloride as a protected amino acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its function, application, and associated experimental protocols. The strategic use of such protecting groups is fundamental to achieving high-yield, high-purity synthesis of complex peptides, particularly those incorporating D-amino acids to enhance enzymatic resistance.[1][]

Core Functionality: The Benzyl Ester as a Carboxyl Protecting Group

This compound serves as a protected version of the non-proteinogenic amino acid D-serine. In peptide synthesis, the primary function of the benzyl ester group is to mask the carboxylic acid moiety of D-serine.[1][] This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds, where the N-terminus of an incoming amino acid must selectively react with the C-terminus of the growing peptide chain.